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Compound of Interest

Compound Name: Methyl 3-oxo-3-phenylpropanoate

Cat. No.: B1268224

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-oxo0-3-phenylpropanoate (CAS No. 614-27-7), a key intermediate in organic synthesis. The
following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of methyl 3-o0xo-3-phenylpropanoate is supported by a combination
of spectroscopic techniques. The data presented in the following tables have been compiled
from various spectral databases and scientific literature to provide a concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Methyl 3-oxo-3-phenylpropanoate exists in a keto-enol tautomerism, which can be
observed in NMR spectra, although the keto form is typically predominant in common
deuterated solvents.

Table 1: *H NMR Spectroscopic Data of Methyl 3-oxo-3-phenylpropanoate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.95 d 2H Ar-H (ortho)
7.62 t 1H Ar-H (para)
7.48 t 2H Ar-H (meta)
3.98 s 2H -CHaz-
3.72 S 3H -OCHs

Solvent: CDClIs, Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data of Methyl 3-oxo-3-phenylpropanoate

Chemical Shift (6) ppm Assignment
1925 C=0 (ketone)
167.8 C=0 (ester)
136.6 Ar-C (quaternary)
134.0 Ar-CH (para)
128.9 Ar-CH (meta)
128.4 Ar-CH (ortho)
52.5 -OCHs

45.8 -CHz-

Solvent: CDCls, Frequency: 126 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Table 3: IR Spectroscopic Data of Methyl 3-oxo-3-phenylpropanoate

Wavenumber (cm~?) Intensity Assignment

~3060 Weak C-H stretch (aromatic)
~2950 Weak C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)

~1685 Strong C=0 stretch (ketone)
~1600, ~1450 Medium C=C stretch (aromatic ring)
~1200 Strong C-O stretch (ester)

Sample Preparation: Vapor Phase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data of Methyl 3-oxo0-3-phenylpropanoate

miz Relative Intensity (%) Proposed Fragment

178 Moderate [M]* (Molecular lon)

147 Low [M - OCHs]*

105 High [CeHsCO]* (Benzoyl cation)
77 Moderate [CeHs]* (Phenyl cation)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of methyl 3-oxo-3-phenylpropanoate is
dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

H NMR Acquisition: The *H NMR spectrum is recorded on a 500 MHz spectrometer.
Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1
second, and 16 scans.

13C NMR Acquisition: The 3C NMR spectrum is recorded on a 126 MHz spectrometer using
a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2
seconds, and a sufficient number of scans (typically 1024 or more) are used to achieve an
adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm for *H NMR and the residual solvent peak of CDCls at 77.16 ppm for 3C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For vapor phase IR, a small amount of methyl 3-oxo-3-
phenylpropanoate is heated to produce a vapor, which is then introduced into a gas cell
with infrared-transparent windows (e.g., KBr or NaCl).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty gas cell is first collected. The sample
spectrum is then recorded over a range of 4000-400 cm~1. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio.

Data Processing: The sample interferogram is Fourier transformed to produce the spectrum.
The spectrum is then presented in terms of transmittance or absorbance versus
wavenumber (cm™2).

Mass Spectrometry (MS)
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o Sample Introduction and Chromatography: The sample is introduced into the mass
spectrometer via a Gas Chromatograph (GC). A dilute solution of methyl 3-oxo-3-
phenylpropanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is
injected into the GC. The GC is equipped with a suitable capillary column (e.g., a non-polar
DB-5 column) and is programmed with a temperature gradient to ensure separation of the
analyte from any impurities. Helium is typically used as the carrier gas.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (El) is employed, where the molecules are bombarded with
a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis and Detection: The resulting ions are accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector
records the abundance of each ion, and the data is compiled to generate a mass spectrum.

Visualized Workflows and Data Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for
spectroscopic analysis and the specific relationship between the spectroscopic data and the
structure of methyl 3-oxo-3-phenylpropanoate.
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Molecular Structure of Methyl 3-oxo-3-phenylpropanoate

Methylene Protons  Methoxy Protons  Aromatic Carbons  Ketone Carbdnyl lethylene Carbor Esfer Carbonyl  Mgthoxy| Carbpn |  Aromatic Ring Vibratiohs ~~ Ketone C=0 Stretch  Ester C=OStretch  EsterC-O Stretch  Phenyl & Benzoyl Fragments

oscopiq Evidence

A, 1C NMR (ppm)
H NMR (ppm) 192.5 (C=0, ketone)
7.95-7.48 (Ar-H) 167.8 (C=0, ester)
3.98 (-CHz) 136.6-128.4 (Ar-C)
3.72 (-OCH:) 525 (-OCH;)
45.8 (-CHx)

IR (cm)
~1685 (C=0, ketone)

~1740 (C=0, ester)
~1600, ~1450 (Ar C=C)
~1200 (C-O, ester)

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-oxo-3-
phenylpropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268224#methyl-3-0x0-3-phenylpropanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1268224?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268224#methyl-3-oxo-3-phenylpropanoate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1268224#methyl-3-oxo-3-phenylpropanoate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1268224#methyl-3-oxo-3-phenylpropanoate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1268224#methyl-3-oxo-3-phenylpropanoate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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